

MBX2329: A Technical Guide to a Novel Influenza A Virus Entry Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MBX2329

Cat. No.: B8136385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for assays relevant to its characterization are provided, along with visualizations of its mechanism of action and experimental workflows. **MBX2329** targets the viral hemagglutinin (HA) protein, specifically inhibiting the conformational changes required for membrane fusion, a critical step in the viral lifecycle. This document serves as a resource for researchers engaged in the discovery and development of novel anti-influenza therapeutics.

Chemical Structure and Physicochemical Properties

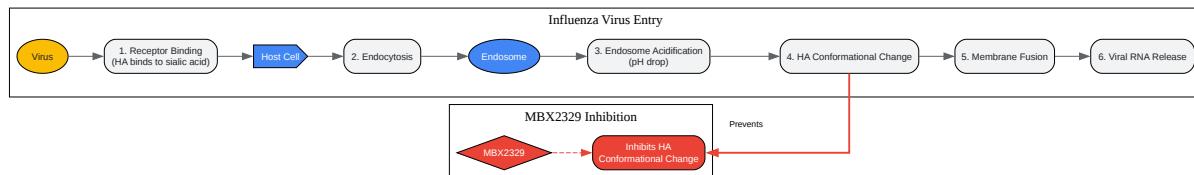
MBX2329, an aminoalkyl phenol ether, has been identified as a promising candidate for antiviral drug development.^[1] Its chemical and physical properties are summarized in the table below.

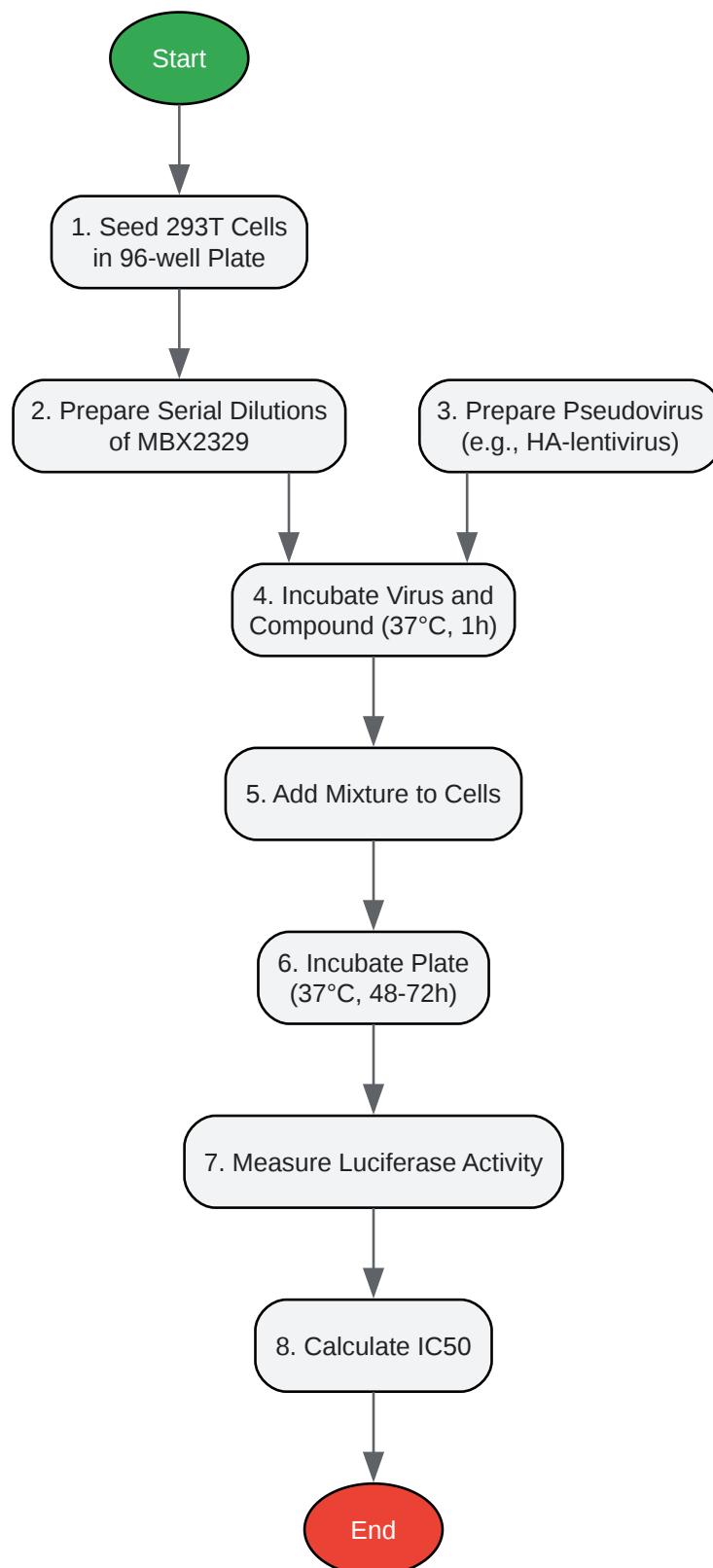
Property	Value	Reference
IUPAC Name	2-(azepan-1-yl)ethyl 3-ethylphenyl ether hydrochloride	N/A
CAS Number	1438272-42-4	[2]
Molecular Formula	C16H26ClNO	[2]
Molecular Weight	283.84 g/mol	[2]
Appearance	Solid	[2]
SMILES	<chem>CCC1=CC=CC=C1OCCN2CCCCCC2.[H]Cl</chem>	
Solubility	10 mM in DMSO	

Biological Activity and Mechanism of Action

MBX2329 is a specific inhibitor of influenza A virus entry, targeting the hemagglutinin (HA) glycoprotein. It exhibits potent antiviral activity against a range of influenza A strains, including pandemic and oseltamivir-resistant variants.

Antiviral Activity


The inhibitory activity of **MBX2329** has been quantified against various influenza A virus strains. The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values are presented below.


Virus Strain	Assay Type	IC50 (µM)	IC90 (µM)	Reference
HIV/HA(H5) pseudovirus	Pseudovirus Entry	-	8.6	
Influenza A/PR/8/34 (H1N1)	Plaque Reduction	0.29 - 0.53	-	
A/Florida/21/2008 (H1N1-H275Y)	Plaque Reduction	0.29 - 0.53	-	
A/Washington/10/2008 (H1N1)	Plaque Reduction	0.29 - 0.53	-	
A/California/10/2009 (H1N1)	Plaque Reduction	0.29 - 0.53	-	
General Influenza Strains	Various	0.3 - 5.9	-	

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

MBX2329's mechanism of action is centered on the inhibition of the low pH-induced conformational change in the HA protein, which is essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By binding to a conserved epitope in the stem region of the HA trimer, **MBX2329** stabilizes the pre-fusion conformation of HA, preventing the exposure of the fusion peptide and subsequent membrane fusion.

The following diagram illustrates the influenza virus entry pathway and the inhibitory action of **MBX2329**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Competitive ELISA Protocol [elisa-antibody.com]
- 2. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MBX2329: A Technical Guide to a Novel Influenza A Virus Entry Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8136385#mbx2329-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

